Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Overview
Description
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a chemical compound with the empirical formula C9H12N2O2 . It is a solid substance and is used in the synthetic preparation of pyrazole derivatives .
Molecular Structure Analysis
The molecular weight of this compound is 180.20 . The SMILES string representation of the molecule is O=C(OCC)C1=NNC2=C1CCC2 .Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C9H12N2O2 and it has a molecular weight of 180.20 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis in Pd-Catalysed Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, similar in structure to Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, were used as precursors in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles and tetracyclic systems, emphasizing their role in creating complex organic structures (Arbačiauskienė et al., 2011).
Regioselective Synthesis under Ultrasound Irradiation : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized via a cyclocondensation reaction with high regioselectivity, demonstrating the compound's utility in producing specialized organic compounds (Machado et al., 2011).
Structural Analysis and Properties
- Crystal Structure Analysis : The crystal structure of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined, highlighting the application in understanding molecular conformations and interactions (Kumar et al., 2018).
Applications in Material Science
- Corrosion Inhibition : Pyranpyrazole derivatives, including similar compounds to this compound, have been used as corrosion inhibitors for mild steel, significant in industrial applications (Dohare et al., 2017).
Synthesis of Novel Compounds
Synthesis of Novel Heterocyclic Systems : Research shows the synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives, pointing to the compound's utility in generating novel chemical structures (Ghaedi et al., 2015).
Synthesis of Biologically Active Derivatives : Studies include the synthesis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative, indicating its importance in biological and pharmacological research (Zhao & Wang, 2023).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-4-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGAORNQTOHHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629678 | |
Record name | Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-31-0 | |
Record name | Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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